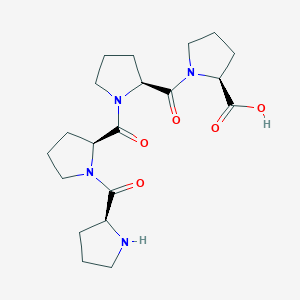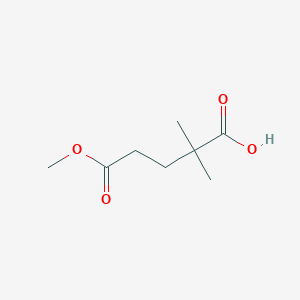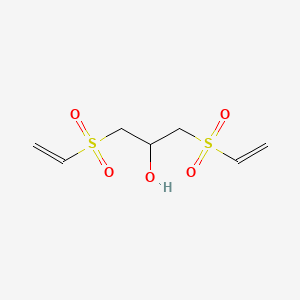
1,3-Bis(vinylsulfonyl)propan-2-ol
Descripción general
Descripción
The compound 1,3-Bis(vinylsulfonyl)propan-2-ol is a chemical entity that is not directly mentioned in the provided papers. However, the papers do discuss various sulfur-nitrogen compounds, vinyl cyclopropanes, and bis(vinylsulfonyl) derivatives, which can provide insights into the chemistry of similar vinylsulfonyl-containing compounds .
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of compounds containing vinylsulfonyl groups is characterized by the presence of the sulfonyl functional group attached to a vinyl group. This structure can influence the reactivity and stability of the compound. For example, the crystal and molecular structures of various sulfur-nitrogen compounds show extensive electron delocalization, which affects bond lengths such as S-N and S-O . This information could be extrapolated to understand the molecular structure of 1,3-Bis(vinylsulfonyl)propan-2-ol.
Chemical Reactions Analysis
Chemical reactions involving vinylsulfonyl groups are diverse. The addition of nucleophilic reagents containing a mercapto group to bis(vinylsulfonyl)benzene derivatives results in the formation of various substituted products . This demonstrates the reactivity of vinylsulfonyl groups towards nucleophiles, which is a crucial aspect of their chemical behavior.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 1,3-Bis(vinylsulfonyl)propan-2-ol are not directly reported, the properties of related compounds can provide some insights. The presence of sulfonyl and vinyl groups is likely to influence the compound's solubility, boiling point, and stability. The reactivity of the vinylsulfonyl group with nucleophiles, as seen in the reactions with mercapto reagents, suggests that 1,3-Bis(vinylsulfonyl)propan-2-ol may also exhibit similar reactivity patterns .
Aplicaciones Científicas De Investigación
Electroactive Macrocycles Synthesis 1,3-divinyl-1,3-dimethyl-1,3-diferrocenyldisiloxane, a compound related to 1,3-Bis(vinylsulfonyl)propan-2-ol, has been utilized in thiol–ene radical reactions. This has led to the development of novel redox-active oxathiacrown macrocycles and linear oligo-carbosiloxanes with potential applications in various fields, including material science and organic chemistry (Bruña et al., 2015).
Organic Synthesis and Bioconjugate Formation Vinyl sulfone derivatives, like 1,3-Bis(vinylsulfonyl)propan-2-ol, have shown promising applications in organic synthesis and bioconjugate formation. Their reactivity in Michael, radical, and cycloaddition reactions have been systematically assessed, demonstrating their potential in various organic transformations (Rodrigo et al., 2016).
Antifungal Compound Synthesis Derivatives of 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol, closely related to 1,3-Bis(vinylsulfonyl)propan-2-ol, have been synthesized for their antifungal properties. These compounds have shown high activity against Candida strains, indicating their potential in developing new antifungal treatments (Zambrano-Huerta et al., 2019).
Polymer Science In the field of polymer science, 1,3-Bis(vinylsulfonyl)propan-2-ol-related compounds have been used to synthesize water-soluble poly(p-phenylene vinylene) derivatives. These have applications in optoelectronic devices and can be processed from environmentally friendly solvent systems (Vandenbergh et al., 2011).
Cross-Electrophile Coupling in Organic Chemistry The compound has been utilized in the synthesis of highly substituted 1,3-dienes via cross-electrophile coupling, a process catalyzed by nickel and palladium. This method allows access to complex dienes that are otherwise difficult to synthesize (Olivares & Weix, 2018).
Solvation Environment Characterization 1,3-Bis(vinylsulfonyl)propan-2-ol and its derivatives have been used as probes in the characterization of solvation environments. This includes studies in different pH conditions, providing insights into the microviscosity and polarity of solvation sites (Pandey et al., 2003).
Propiedades
IUPAC Name |
1,3-bis(ethenylsulfonyl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O5S2/c1-3-13(9,10)5-7(8)6-14(11,12)4-2/h3-4,7-8H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOBDFTUDYRPGJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)(=O)CC(CS(=O)(=O)C=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401294422 | |
| Record name | 1,3-Bis(ethenylsulfonyl)-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401294422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(vinylsulfonyl)propan-2-ol | |
CAS RN |
67006-32-0 | |
| Record name | 1,3-Bis(ethenylsulfonyl)-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67006-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Bis(ethenylsulfonyl)-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401294422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-bis(ethenylsulfonyl)propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.088 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



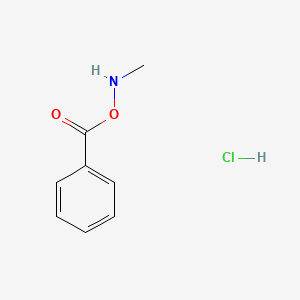
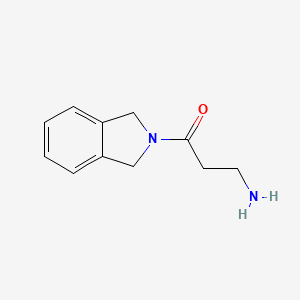
![Tert-butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1339609.png)
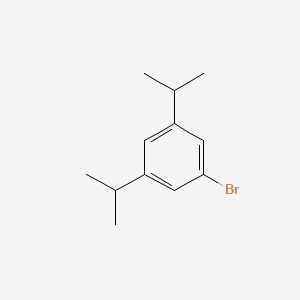


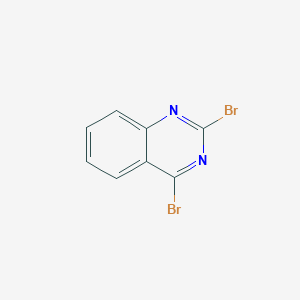
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-ol](/img/structure/B1339629.png)




